REACTION_CXSMILES
|
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[C-:8]#[N:9].[K+].[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[C:5]([O:4][CH2:1][C:2]1[CH:15]=[CH:16][CH:11]=[CH:12][CH:13]=1)(=[O:7])[CH3:6].[C:1]([O:4][CH2:17][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:8]#[N:9])(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
cobaltous 2-ethyl hexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave is sealed
|
Type
|
CUSTOM
|
Details
|
flushed with N2
|
Type
|
TEMPERATURE
|
Details
|
heated to 150° whereupon the N2 pressure of 176 psig
|
Type
|
TEMPERATURE
|
Details
|
is increased to 220 psig with oxygen
|
Type
|
TEMPERATURE
|
Details
|
The oxygen pressure is maintained at 45 psig during the reaction and at completion of the reaction the product
|
Type
|
CUSTOM
|
Details
|
is isolated by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=C(C=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[C-:8]#[N:9].[K+].[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[C:5]([O:4][CH2:1][C:2]1[CH:15]=[CH:16][CH:11]=[CH:12][CH:13]=1)(=[O:7])[CH3:6].[C:1]([O:4][CH2:17][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:8]#[N:9])(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
cobaltous 2-ethyl hexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave is sealed
|
Type
|
CUSTOM
|
Details
|
flushed with N2
|
Type
|
TEMPERATURE
|
Details
|
heated to 150° whereupon the N2 pressure of 176 psig
|
Type
|
TEMPERATURE
|
Details
|
is increased to 220 psig with oxygen
|
Type
|
TEMPERATURE
|
Details
|
The oxygen pressure is maintained at 45 psig during the reaction and at completion of the reaction the product
|
Type
|
CUSTOM
|
Details
|
is isolated by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=C(C=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |